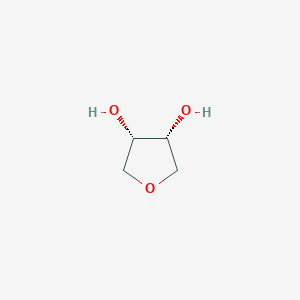

cis-Tetrahydrofuran-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318325 | |

| Record name | Erythritan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-64-9 | |

| Record name | Erythritan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Properties of cis-Tetrahydrofuran-3,4-diol: A Technical Guide for Scientific Professionals

An In-depth Examination of a Versatile Heterocyclic Building Block

Introduction

cis-Tetrahydrofuran-3,4-diol, also known by its synonym 1,4-anhydroerythritol, is a heterocyclic organic compound that has garnered significant interest in various scientific disciplines. Its rigid, oxygen-containing five-membered ring, adorned with two cis-oriented hydroxyl groups, imparts unique stereochemical and functional characteristics. This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical properties, spectroscopic signatures, and established synthesis protocols. Furthermore, it explores its current and potential applications, particularly in the realm of medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [1][2] |

| Molecular Weight | 104.10 g/mol | [1][2] |

| CAS Number | 4358-64-9 | [1][2] |

| Appearance | White to almost white powder or lump; can also exist as a liquid | [1][3] |

| Melting Point | 19-20 °C | [1] |

| Boiling Point | 160-165 °C at 0.17 Torr | [4] |

| Density | 1.27 - 1.38 g/cm³ at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.477 | [1][3][4] |

| Purity | ≥95%, ≥97%, or ≥98% (commercially available) | [1][2][3] |

| Storage Conditions | 2-8°C or 4°C, sealed storage, away from moisture | [2] |

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | [2] |

| LogP (octanol-water partition coefficient) | -1.2616 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to its symmetry. The protons on the carbons bearing the hydroxyl groups (C3 and C4) and the methylene protons on the carbons adjacent to the ether oxygen (C2 and C5) would give distinct signals. In deuterated solvents, the hydroxyl protons may be observable or may exchange. For substituted tetrahydrofurans, the coupling constants between protons on C3 and C4 are critical for determining the cis or trans stereochemistry, with larger coupling constants (typically >4.0 Hz) being indicative of a cis relationship[5].

¹³C NMR Spectroscopy

Due to the plane of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to show two signals: one for the equivalent carbons C3 and C4, and another for the equivalent carbons C2 and C5. The chemical shifts are influenced by the presence of the hydroxyl groups and the ether oxygen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ range[6]. A database entry for the ATR-IR spectrum of (3R,4S)-Tetrahydro-3,4-furandiol is available[7].

Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for various applications. Below are outlines of common synthetic strategies.

Synthesis via Oxidative Cyclization of 1,5-Dienes

A powerful method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans is the oxidative cyclization of 1,5-dienes[8][9]. This reaction is often catalyzed by ruthenium or osmium species.

General Protocol:

-

Reactant Preparation: A 1,5-diene substrate is dissolved in a suitable solvent mixture, such as ethyl acetate, acetonitrile, and water.

-

Catalyst Addition: A catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) or osmium tetroxide (OsO₄) is added to the solution.

-

Oxidant Introduction: A stoichiometric oxidant, typically sodium periodate (NaIO₄), is added to the reaction mixture. The oxidant regenerates the metal catalyst in its active high-valent state.

-

Reaction Execution: The reaction is stirred at a controlled temperature (often 0 °C to room temperature) until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired cis-tetrahydrofuran diol.

The stereospecificity of this reaction with respect to the olefin geometry allows for the controlled synthesis of different stereoisomers of the tetrahydrofuran diol[9].

Synthesis from meso-Erythritol

A practical and scalable method for the preparation of 1,4-anhydroerythritol involves the acid-catalyzed dehydration of meso-erythritol[10].

General Protocol:

-

Reaction Setup: meso-Erythritol is mixed with a solid acid catalyst, such as an ion-exchange resin, in a suitable reaction vessel.

-

Dehydration: The mixture is heated under vacuum to facilitate the intramolecular dehydration and removal of water.

-

Purification: The crude product can be purified by distillation or by a slurry/filtration protocol using silica gel and sodium bicarbonate to yield the pure 1,4-anhydroerythritol[10].

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 4358-64-9 [smolecule.com]

- 3. 1,4-アンヒドロエリトリトール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of cis-Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tetrahydrofuran-3,4-diol, also known by its synonym 1,4-anhydroerythritol, is a heterocyclic organic compound with the molecular formula C₄H₈O₃.[1] It features a five-membered tetrahydrofuran ring substituted with two hydroxyl groups in a cis configuration. This molecule serves as a versatile chiral building block in organic synthesis, particularly in the preparation of biologically active molecules and complex natural products. Its rigid, stereochemically defined structure makes it an attractive starting material for the synthesis of nucleoside analogues with potential antiviral and anticancer properties, as well as other pharmacologically relevant compounds.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound.

Discovery and Key Synthesis Pathway

While a singular "discovery" of this compound is not prominently documented, its synthesis is most notably and efficiently achieved through the acid-catalyzed intramolecular dehydration of meso-erythritol, a naturally occurring sugar alcohol.[2] Erythritol can be sourced from the fermentation of glucose by various yeasts and fungi.[3] The dehydration reaction proceeds via the protonation of one of the primary hydroxyl groups of erythritol, followed by a nucleophilic attack by the distal hydroxyl group, leading to the formation of the tetrahydrofuran ring. This cyclodehydration reaction can be carried out using strong Brønsted acids, solid acid catalysts, or even in high-temperature water.[2][4] A notable advantage of this method is the significant difference in boiling points between erythritol and the resulting 1,4-anhydroerythritol, which facilitates purification by distillation.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical properties and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| CAS Number | 4358-64-9 |

| Appearance | Liquid |

| Density | 1.27 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.477 |

| Assay | ≥95% |

Table 1: Physicochemical Properties of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 3.727 | m |

| ¹H | 1.841 | m |

| ¹³C | 77.16 | - |

| ¹³C | 25.64 | - |

Table 2: NMR Spectroscopic Data of this compound (Solvent: CDCl₃)

| Technique | Key Peaks/Features |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1050 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 104.10 |

Table 3: IR and Mass Spectrometry Data of this compound

Experimental Protocols

Synthesis of this compound from meso-Erythritol

This protocol is adapted from a practical and scalable preparation method.[2]

Materials:

-

meso-Erythritol

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate

-

Silica Gel

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

Procedure:

-

A mixture of meso-erythritol and a catalytic amount of concentrated sulfuric acid is heated under reduced pressure.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The crude product, a dark oil, is cooled to room temperature.

-

The oil is dissolved in diethyl ether and a slurry of silica gel and sodium bicarbonate in diethyl ether is added to neutralize the acid and absorb impurities.

-

The mixture is stirred vigorously and then filtered. The filter cake is washed with additional diethyl ether.

-

The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a clear oil.

-

For higher purity, the product can be distilled under vacuum.

Expected Yield: 60-65%[2]

Characterization: The structure and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the values presented in Tables 2 and 3.

Applications in Research and Drug Development

This compound is a valuable chiral synthon in the synthesis of a variety of complex molecules. Its rigid furanose-like structure makes it an ideal starting material for the synthesis of nucleoside analogues, where it replaces the ribose or deoxyribose sugar moiety. These analogues are of significant interest in the development of antiviral and anticancer agents.[1] The cis-diol functionality provides two stereochemically defined centers that can be further functionalized to introduce desired pharmacophores.

Conclusion

This compound, readily accessible from the dehydration of erythritol, is a fundamentally important chiral building block in modern organic synthesis. Its well-defined stereochemistry and versatile diol functionality provide a robust platform for the construction of complex and biologically active molecules. The detailed synthetic protocols and comprehensive spectroscopic data presented in this guide are intended to facilitate its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

The Fundamental Chemistry of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-3,4-dihydroxytetrahydrofuran, also known as 1,4-anhydroerythritol, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its rigid, furanose-like structure, coupled with the presence of two cis-oriented hydroxyl groups, makes it a valuable chiral building block for the synthesis of complex molecules, particularly nucleoside analogs with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental chemistry of cis-3,4-dihydroxytetrahydrofuran, including its synthesis, physicochemical properties, spectroscopic characterization, key reactions, and applications in drug development. Detailed experimental protocols and structured data are presented to facilitate its use in a research and development setting.

Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The introduction of hydroxyl groups onto the THF scaffold, particularly with controlled stereochemistry, provides key functionalities for further chemical modification and for mimicking the structure of natural sugars like ribose. Cis-3,4-dihydroxytetrahydrofuran stands out as a conformationally constrained analog of the ribofuranose ring found in nucleosides. This structural similarity has made it a target of interest for the synthesis of novel nucleoside analogs with modified sugar backbones, which can exhibit antiviral, anticancer, and other therapeutic properties. This document aims to provide a detailed technical resource on the core chemistry of this important molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of cis-3,4-dihydroxytetrahydrofuran is essential for its synthesis, purification, and characterization.

Physicochemical Properties

The key physicochemical properties of cis-3,4-dihydroxytetrahydrofuran are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.27 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.477 | [1] |

| Synonyms | 1,4-Anhydroerythritol, (3R,4S)-Tetrahydro-3,4-furandiol, cis-Tetrahydrofuran-3,4-diol | [1] |

| CAS Number | 4358-64-9 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of cis-3,4-dihydroxytetrahydrofuran.

The IR spectrum of cis-3,4-dihydroxytetrahydrofuran is characterized by the presence of strong absorptions corresponding to the hydroxyl and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O stretch (ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

Note: The exact peak positions can vary depending on the sample preparation and instrument.

Due to the symmetry of the cis-3,4-dihydroxytetrahydrofuran molecule, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR:

-

Protons on C3 and C4 (CH-OH): These protons are chemically equivalent and will appear as a single multiplet.

-

Protons on C2 and C5 (CH₂-O): These four protons are also chemically equivalent and will appear as a single multiplet.

¹³C NMR:

-

Carbons C3 and C4 (-CH-OH): These carbons are chemically equivalent and will show a single signal.

-

Carbons C2 and C5 (-CH₂-O): These carbons are also chemically equivalent and will show a single signal.

Synthesis of cis-3,4-Dihydroxytetrahydrofuran

The most common and efficient method for the synthesis of cis-3,4-dihydroxytetrahydrofuran is the syn-dihydroxylation of 2,3-dihydrofuran. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO), is a well-established procedure for this transformation.[2][3][4] This method is highly diastereoselective, yielding the cis-diol as the major product.

Experimental Protocol: Upjohn Dihydroxylation of 2,3-Dihydrofuran

Materials:

-

2,3-Dihydrofuran

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydrofuran (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

To this solution, add N-methylmorpholine N-oxide (NMO) (1.1 eq). Stir until the NMO is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise to the stirred solution. The reaction mixture will typically turn dark brown.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30 minutes.

-

Filter the mixture through a pad of celite to remove the black osmium salts, washing the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude cis-3,4-dihydroxytetrahydrofuran by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactions of cis-3,4-Dihydroxytetrahydrofuran

The chemical reactivity of cis-3,4-dihydroxytetrahydrofuran is dominated by the diol functionality and the ether linkage.

Reactions of the Hydroxyl Groups

The vicinal diol moiety can undergo typical alcohol reactions, including:

-

Oxidation: Oxidation of the secondary alcohols can lead to the corresponding diketone. Stronger oxidizing agents may cleave the C-C bond between the hydroxyl groups.

-

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers to act as protecting groups or to introduce other functionalities.

-

Formation of Cyclic Derivatives: The cis-diol can react with aldehydes or ketones to form cyclic acetals or ketals, respectively.

Reactions Involving the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable under many reaction conditions. However, under strong acidic conditions or with certain catalysts, ring-opening reactions can occur. A notable reaction is the hydrogenolysis of 1,4-anhydroerythritol over metal catalysts to produce various butanediols.[5][6]

Applications in Drug Development

The primary application of cis-3,4-dihydroxytetrahydrofuran in drug development is its use as a scaffold for the synthesis of nucleoside analogs.[7][8][9] The tetrahydrofuran diol serves as a mimic of the natural ribose sugar. By replacing the ribose moiety with this analog, medicinal chemists can create novel nucleosides with potentially improved pharmacological properties, such as enhanced metabolic stability or altered target binding.

Synthesis of Nucleoside Analogs

The synthesis of nucleoside analogs from cis-3,4-dihydroxytetrahydrofuran typically involves the following key steps:

-

Protection of the hydroxyl groups: The diol is often protected, for example, as a diacetate or dibenzoate, to prevent unwanted side reactions in subsequent steps.

-

Activation of the anomeric position: A leaving group is introduced at the C2 or C5 position to facilitate coupling with a nucleobase.

-

Glycosylation: The protected and activated tetrahydrofuran derivative is coupled with a silylated nucleobase (e.g., purine or pyrimidine) under Lewis acid catalysis.

-

Deprotection: The protecting groups on the sugar analog and the nucleobase are removed to yield the final nucleoside analog.

These synthetic nucleosides can then be evaluated for their biological activity, for instance, as inhibitors of viral polymerases or other enzymes involved in disease pathways.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of cis-3,4-dihydroxytetrahydrofuran.

Application as a Building Block

Caption: Logical workflow for the use of cis-3,4-dihydroxytetrahydrofuran in nucleoside analog synthesis for drug discovery.

Conclusion

Cis-3,4-dihydroxytetrahydrofuran is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the diastereoselective dihydroxylation of 2,3-dihydrofuran provides access to a chiral, conformationally restricted scaffold that effectively mimics the ribose ring of nucleosides. The well-defined stereochemistry and the presence of reactive hydroxyl groups allow for a wide range of chemical transformations, making it an ideal starting material for the construction of novel nucleoside analogs and other complex molecular architectures. The data and protocols presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

References

- 1. 1,4-Anhydroerythritol 95 4358-64-9 [sigmaaldrich.com]

- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. shokubai.org [shokubai.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. madridge.org [madridge.org]

- 9. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

cis-Tetrahydrofuran-3,4-diol IUPAC name and synonyms

An In-depth Technical Guide to cis-Tetrahydrofuran-3,4-diol

Nomenclature

This compound is a cyclic organic compound that plays a significant role in various chemical syntheses and has potential biological applications. Its nomenclature and a selection of its common synonyms are detailed below.

| Identifier Type | Name |

| IUPAC Name | (3R,4S)-oxolane-3,4-diol[1] |

| Synonym | 1,4-anhydroerythritol[2][3][4] |

| Synonym | cis-3,4-Tetrahydrofurandiol[5] |

| CAS Number | 4358-64-9[1][5][6][7] |

Physicochemical and Computational Properties

A summary of key quantitative data for this compound is presented in the following table, providing a quick reference for its physical and computed properties.

| Property | Value |

| Molecular Formula | C₄H₈O₃[1][2][5][6][7] |

| Molecular Weight | 104.10 g/mol [5][7] |

| Purity | ≥97%[5], 98%[6] |

| Topological Polar Surface Area (TPSA) | 49.69 Ų[5] |

| logP | -1.2616[5] |

| Hydrogen Bond Donors | 2[5] |

| Hydrogen Bond Acceptors | 3[5] |

| Rotatable Bonds | 0[5] |

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale and the available starting materials.

Dihydroxylation of Tetrahydrofuran

One common method involves the dihydroxylation of tetrahydrofuran. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups in a cis configuration.[2]

Reduction of Sugars

This compound can also be derived from sugars. This process typically involves the reduction of sugar alcohols, leading to the formation of the corresponding tetrahydrofuran derivatives.[2]

Oxidative Cyclization of 1,5-Dienes

A highly efficient method for preparing cis-2,5-disubstituted tetrahydrofurans is the ruthenium-catalyzed oxidative cyclization of 1,5-dienes.[8] This reaction is known for its high yields and excellent diastereoselectivity.[8]

-

Catalyst: Ruthenium(III) chloride (0.2 mol%)

-

Oxidant: Sodium periodate on wet silica gel

-

Solvent: A mixture of tetrahydrofuran and dichloromethane

-

Conditions: The reaction is robust and can be carried out in an open vessel as it is insensitive to air and moisture.[8]

-

Outcome: This method typically produces cis-2,5-substituted tetrahydrofurans in high yields (83-92%) and with a high diastereomeric ratio (>95:5).[8]

A permanganate-mediated oxidative cyclization of 1,5-diene precursors is another effective method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols.[8]

Caption: Oxidative cyclization workflow for the synthesis of this compound.

Applications in Organic Synthesis

As a Key Skeleton for Protecting Groups

The this compound structure serves as a backbone for novel protecting groups in organic synthesis, particularly for the 5'-hydroxyl group of nucleosides.[3][4] These protecting groups are designed to be "protected" themselves, allowing for a two-step deprotection process.[3][4]

Carbonate-type acyl groups incorporating the this compound backbone and a tritylsulfenyl (TrS) or monomethoxytritylsulfenyl (MMTrS) group have been developed.[3][4]

-

Deprotection Process:

-

Step 1 (Oxidative Cleavage): The TrS or MMTrS group is removed under mild oxidative conditions, for instance, using iodine.[3][4] This step generates a neighboring hydroxyl group.

-

Step 2 (Self-Cyclization): The newly formed hydroxyl group undergoes an intramolecular attack on the acyl carbon, leading to the release of the protected 5'-hydroxyl group of the nucleoside.[3][4]

-

The rigid five-membered ring of the this compound backbone holds the two hydroxyl groups in close proximity, facilitating this self-cyclization process.[3]

Caption: Two-step deprotection of a nucleoside using a this compound-based protecting group.

Potential Biological Activities

Preliminary studies have indicated that this compound possesses several biological activities of interest in medicinal chemistry.

-

Antioxidant Properties: The compound has demonstrated potential as an antioxidant, which could be beneficial in mitigating oxidative stress within biological systems.[2]

-

Antimicrobial Activity: Initial research suggests that this compound has antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.[2]

The tetrahydrofuran ring is a common motif in a wide range of natural products that exhibit diverse and potent biological activities, including anticancer, antimicrobial, and antifungal effects.[9][10][11][12] This prevalence underscores the importance of substituted tetrahydrofurans like this compound as valuable building blocks in the synthesis of complex, biologically active molecules.[2][9]

References

- 1. This compound|CAS 4358-64-9|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. Buy this compound | 4358-64-9 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 001chemical.com [001chemical.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,4-Anhydroerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1,4-anhydroerythritol. The information is intended to support researchers and professionals in drug development and chemical synthesis in their understanding and utilization of this versatile heterocyclic building block.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1,4-anhydroerythritol based on its chemical structure and typical values for the functional groups present.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Anhydroerythritol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.0 - 4.2 | Multiplet | - | H-3, H-4 |

| ~3.6 - 3.8 | Multiplet | - | H-2a, H-5a, H-2b, H-5b |

| Variable | Broad Singlet | - | -OH |

Note: Predicted data based on the structure of 1,4-anhydroerythritol. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Anhydroerythritol

| Chemical Shift (δ) ppm | Assignment |

| ~75 - 80 | C-3, C-4 |

| ~70 - 75 | C-2, C-5 |

Note: Predicted data based on the structure of 1,4-anhydroerythritol. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,4-Anhydroerythritol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000 - 2850 | Medium | C-H Stretch (Alkane) |

| 1150 - 1050 | Strong | C-O Stretch (Ether and Alcohol) |

Note: Predicted data based on the functional groups present in 1,4-anhydroerythritol.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1,4-Anhydroerythritol

| m/z | Relative Intensity (%) | Assignment |

| 104 | Moderate | [M]⁺ (Molecular Ion) |

| 103 | Low | [M-H]⁺ |

| 87 | Moderate | [M-OH]⁺ |

| 73 | High | [M-CH₂OH]⁺ |

| 57 | High | [C₃H₅O]⁺ |

| 43 | Very High | [C₂H₃O]⁺ |

Note: Predicted fragmentation pattern under electron ionization (EI). The molecular weight of 1,4-anhydroerythritol is 104.10 g/mol .

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of 1,4-anhydroerythritol.

Synthesis of 1,4-Anhydroerythritol from meso-Erythritol

This protocol is adapted from a practical and scalable preparation method.

Materials:

-

meso-Erythritol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Ethyl acetate (EtOAc)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add meso-erythritol and heat to 125-135 °C until completely molten.

-

Add p-toluenesulfonic acid monohydrate (5 mol %) to the molten erythritol.

-

Stir the reaction mixture at this temperature for approximately 2-3 hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in ethyl acetate.

-

Add silica gel and sodium bicarbonate to the solution and stir vigorously to neutralize the acid and adsorb byproducts.

-

Filter the mixture through a pad of silica gel, washing with additional ethyl acetate.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 1,4-anhydroerythritol as a liquid.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of 1,4-anhydroerythritol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument.

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR: Acquire spectra using a standard pulse program. The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse program. The spectral width should be set to cover the expected chemical shift range (e.g., 0-100 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation:

-

As 1,4-anhydroerythritol is a liquid, a thin film can be prepared by applying a small drop of the sample between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: Fourier Transform Infrared Spectrometer

-

Method: Attenuated Total Reflectance (ATR) or transmission.

-

Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

Background: Record a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization:

-

Method: Electron Ionization (EI) is a common method for small, volatile molecules like 1,4-anhydroerythritol.

-

Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

EI Parameters: A standard electron energy of 70 eV is typically used.

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment ions (e.g., m/z 30-150).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-anhydroerythritol from meso-erythritol.

Caption: Synthesis of 1,4-Anhydroerythritol.

An In-depth Technical Guide to cis-Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Tetrahydrofuran-3,4-diol, a versatile heterocyclic compound. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its potential biological significance.

Core Properties and Data

This compound, also known as 1,4-anhydroerythritol, is a cyclic organic compound with the molecular formula C4H8O3.[1][2][3][4] It is characterized by a tetrahydrofuran ring functionalized with two hydroxyl groups in a cis configuration.[2] This structural arrangement is crucial to its chemical reactivity and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C4H8O3 | [1][3][4][5] |

| Molecular Weight | 104.10 g/mol | [4] |

| CAS Number | 4358-64-9 | [1][4][6] |

| Synonyms | 1,4-Anhydroerythritol, cis-3,4-Tetrahydrofurandiol | [2][4] |

| Purity (Typical) | ≥97% | [4] |

| Topological Polar Surface Area | 49.69 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [3][4][5] |

| Hydrogen Bond Acceptor Count | 3 | [3][4][5] |

| Rotatable Bond Count | 0 | [3][4][5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various chemical routes. The selection of a specific protocol depends on the desired yield, purity, and available starting materials.

2.1. Synthesis via Dihydroxylation

A common method for synthesizing this compound involves the dihydroxylation of tetrahydrofuran.[2]

-

Objective: To introduce two hydroxyl groups in a cis configuration onto the tetrahydrofuran ring.

-

Methodology:

-

The starting material, tetrahydrofuran, is treated with a dihydroxylating agent.

-

Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are typically employed for this transformation.[2]

-

The reaction is generally carried out in a suitable solvent system under controlled temperature conditions to ensure the desired stereoselectivity.

-

Following the reaction, a workup procedure is performed to isolate and purify the this compound product.

-

2.2. Synthesis from Sugar Alcohols

An alternative synthetic pathway involves the reduction of sugars.[2]

-

Objective: To derive this compound from readily available sugar precursors.

-

Methodology:

-

A suitable sugar alcohol is selected as the starting material.

-

A reduction process is carried out to convert the sugar alcohol into the corresponding tetrahydrofuran derivative.[2]

-

This transformation often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

-

2.3. Application as a Protecting Group in Nucleoside Chemistry

The rigid cis-diol structure of this compound makes it a valuable backbone for creating novel protecting groups in organic synthesis.[7]

-

Objective: To utilize the this compound skeleton to create a carbonate-type acyl protecting group for the 5'-hydroxyl group of nucleosides.[7]

-

Methodology:

-

A carbonate-type acyl group incorporating the this compound structure and a tritylthio (TrS) or monomethoxytritylthio (MMTrS) group is synthesized.[7]

-

This "protected" protecting group is then introduced onto the 5'-hydroxyl group of a 3'-O-protected nucleoside derivative. This can be achieved using the corresponding acyl imidazolide or 4-nitrophenyl ester.[7]

-

Deprotection Protocol: The acyl group is removed under mild conditions using iodine. The iodine promotes the removal of the TrS or MMTrS group, which generates a free hydroxyl group. This is followed by a spontaneous self-cyclization, where the newly formed hydroxyl group intramolecularly attacks the acyl carbon, thus releasing the 5'-hydroxyl group of the nucleoside.[7]

-

Logical Workflow: Synthesis and Applications

The following diagram illustrates the synthetic origins of this compound and its subsequent applications as a chemical building block and a molecule with potential biological activities.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Buy this compound | 4358-64-9 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. 4358-64-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of cis-Tetrahydrofuran-3,4-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of cis-tetrahydrofuran-3,4-diol in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a detailed theoretical assessment of its expected solubility based on its molecular structure. Furthermore, it outlines a comprehensive experimental protocol for the systematic determination of its solubility in various organic solvents, intended to empower researchers to generate the necessary data in their own laboratories. The methodologies described include the widely accepted shake-flask equilibrium method followed by gravimetric or spectroscopic analysis. A logical workflow for these experimental procedures is also presented.

Introduction

This compound is a polyhydroxylated cyclic ether of interest in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, formulation development, and drug delivery systems. The presence of both a polar ether linkage and two hydroxyl groups on a compact five-membered ring imparts specific physicochemical properties that govern its interaction with different solvent environments.

Despite its relevance, a comprehensive search of scientific databases and literature has not yielded specific quantitative data on the solubility of this compound in common organic solvents. To address this gap, this guide provides a predictive analysis of its solubility and a detailed experimental framework for its empirical determination.

Theoretical Solubility Profile

The molecular structure of this compound, featuring two hydroxyl (-OH) groups and a tetrahydrofuran (THF) ether moiety, suggests a high degree of polarity. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygen can act as a hydrogen bond acceptor.

Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:

-

High Solubility/Miscibility: Expected in polar protic solvents such as water, methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions. Also likely to be highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate to Good Solubility: Expected in other polar organic solvents like acetone, acetonitrile, and tetrahydrofuran itself.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, where the energetic cost of breaking the strong intermolecular hydrogen bonds of the diol is not compensated by favorable solute-solvent interactions.

Experimental Determination of Solubility

The following section details a robust and widely accepted protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. The "shake-flask" method is considered the gold standard for thermodynamic solubility measurements.

General Experimental Workflow

The process involves creating a saturated solution of this compound in the solvent of interest, ensuring that equilibrium is reached, separating the saturated solution from the excess solid, and then quantifying the concentration of the dissolved solid.

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a single organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Oven for gravimetric analysis or a UV-Vis spectrophotometer/HPLC for spectroscopic analysis

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed and that solid remains in equilibrium with the solution.

-

Add a precisely known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1]

-

It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated liquid phase from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial to pellet the excess solid, then carefully pipette the supernatant for analysis.

-

Filtration: Draw the saturated solution into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any solid particles. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification of Solute:

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish and record the total weight.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the dish containing the solid residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.[2]

-

The weight of the residue corresponds to the mass of this compound dissolved in the pipetted volume of the solvent.

Method B: Spectroscopic Analysis (e.g., UV-Vis or HPLC)

-

This method is suitable if the compound has a chromophore or can be otherwise detected.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (or peak area for HPLC) of the standard solutions.

-

Accurately dilute a known volume of the saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation and Calculation

All quantitative data should be systematically recorded. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Table 1: Example Data Table for Solubility of this compound at 25 °C

| Organic Solvent | Method of Analysis | Replicate 1 | Replicate 2 | Replicate 3 | Average Solubility ( g/100 mL) | Standard Deviation |

| Methanol | Gravimetric | |||||

| Ethanol | Gravimetric | |||||

| Acetone | Spectroscopic (HPLC) | |||||

| Acetonitrile | Spectroscopic (HPLC) | |||||

| Toluene | Gravimetric | |||||

| ... (other solvents) |

Conclusion

References

physical and chemical characteristics of cis-Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile heterocyclic compound with the molecular formula C₄H₈O₃. Its rigid, cyclic structure and the cis-orientation of its two hydroxyl groups make it a valuable chiral building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in various research and development fields, particularly in the synthesis of complex molecules and the development of novel protecting groups.

Physical and Chemical Characteristics

This compound is a colorless substance with a defined set of physical and chemical properties that are crucial for its application in synthesis and research. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [1][2] |

| Molecular Weight | 104.10 g/mol | [1] |

| CAS Number | 4358-64-9 | [1][2] |

| Appearance | Not specified, likely a colorless liquid or low-melting solid | |

| Melting Point | 20 °C | [2] |

| Boiling Point | 160-165 °C at 0.17 Torr | [2] |

| Density | 1.38 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.477 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

Computational Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | -1.2616 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

Experimental Protocols

Synthesis of this compound (1,4-Anhydroerythritol)

A practical and scalable method for the preparation of this compound involves the acid-catalyzed cyclodehydration of meso-erythritol.[1][2]

Materials:

-

meso-Erythritol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Silica gel

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

A mixture of meso-erythritol and 1 mol % of p-toluenesulfonic acid monohydrate in toluene is heated to 150 °C.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled and concentrated under reduced pressure to remove the toluene.

-

The crude product is then subjected to a novel purification protocol involving a slurry with silica gel and sodium bicarbonate in ethyl acetate.

-

A slurry of the crude product, silica gel (2 kg/kg of crude product), and sodium bicarbonate (0.2 kg/kg of crude product) in ethyl acetate (10 L/kg of crude product) is prepared.

-

After stirring for 1 hour at ambient temperature, the slurry is filtered.

-

The resulting solid is washed with an additional portion of ethyl acetate.

-

The combined filtrates are concentrated under reduced pressure to yield this compound in 60-65% isolated yield and >95% purity.[1]

This method provides a significant advantage over older protocols that required high-vacuum distillation, which often led to the formation of oligomeric byproducts.[1]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural elucidation and purity assessment of this compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran ring. The chemical shifts and coupling patterns will be indicative of the cis-stereochemistry. The hydroxyl protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the tetrahydrofuran ring. The chemical shifts will be influenced by the neighboring oxygen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (Liquid): A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Sample Preparation (Solid): If the compound is a solid at room temperature, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Expected Absorptions: The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-O stretching vibrations for the ether and alcohol functionalities will appear in the fingerprint region (typically 1000-1300 cm⁻¹). C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to confirm its molecular weight.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

-

Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (104.10 g/mol ) and a characteristic fragmentation pattern.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its rigid structure and defined stereochemistry make it an ideal starting material for the construction of natural products and their analogues.

One notable application is its use as a key structural motif in the design of novel protecting groups for hydroxyl functions in nucleosides. The cis-diol arrangement allows for the formation of cyclic protecting groups that can be introduced and removed under specific conditions, offering advantages in the complex, multi-step synthesis of oligonucleotides.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by its two hydroxyl groups and the ether linkage within the tetrahydrofuran ring.

-

Reactions of the Hydroxyl Groups: The diol functionality can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The cis-relationship of the hydroxyl groups allows for the formation of cyclic derivatives, such as acetals and ketals, upon reaction with aldehydes and ketones.

-

Ring Stability: The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, ring-opening reactions can occur.

-

Storage: For long-term storage, it is recommended to keep the compound in a cool, dry place, away from strong oxidizing agents and acids.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with scalable and efficient synthetic routes, make it a readily accessible and highly valuable tool for researchers and professionals in drug development and materials science. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this versatile compound, facilitating its broader application in the creation of complex and biologically active molecules.

References

A Preliminary Investigation into the Reactivity of cis-Tetrahydrofuran-3,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile heterocyclic organic compound. Its structure, featuring a five-membered tetrahydrofuran (THF) ring with two cis-oriented hydroxyl groups, makes it a valuable chiral building block and a key structural motif in various biologically active molecules and pharmaceuticals.[1][2][3] The fixed spatial arrangement of its hydroxyl groups governs its reactivity and allows for stereoselective transformations, making it a compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a preliminary investigation into the core reactivity of this compound, detailing its synthesis, key chemical transformations, and applications, with a focus on experimental data and protocols relevant to research and development.

Synthesis of this compound

The stereoselective synthesis of this compound and its derivatives is crucial for its application as a chiral precursor. The primary methods involve the dihydroxylation of an unsaturated precursor or the oxidative cyclization of a diene.

Dihydroxylation of 3,4-Dihydro-2H-furan

One of the most direct methods for synthesizing this compound is the syn-dihydroxylation of the corresponding alkene, 3,4-dihydro-2H-furan. This reaction introduces two hydroxyl groups on the same face of the double bond, leading to the desired cis stereochemistry. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) are commonly used for this transformation.[1][4]

Oxidative Cyclization of 1,5-Dienes

A powerful strategy for constructing the cis-substituted tetrahydrofuran ring system is the oxidative cyclization of 1,5-dienes.[5][6] This reaction, often catalyzed by transition metal-oxo species like ruthenium(VIII) (RuO₄) or osmium(VIII) (OsO₄), proceeds through a stereospecific process where four new C-O bonds and up to four stereocenters can be created with high diastereoselectivity for the cis-isomer.[6][7]

Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization of a 1,5-Diene

This protocol is adapted from methodologies described for the synthesis of cis-2,5-disubstituted tetrahydrofurans.[7]

-

Preparation: In a round-bottom flask open to the air, dissolve the 1,5-diene substrate in a solvent mixture of dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF).

-

Reagent Addition: Add sodium periodate (NaIO₄) adsorbed onto silica gel (wet) to the solution. This serves as the co-oxidant.

-

Catalyst Introduction: Add a catalytic amount of ruthenium(III) chloride (RuCl₃, approx. 0.2 mol%) to initiate the reaction.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃). Filter the mixture to remove the silica gel and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a cis-tetrahydrofuran diol, can be purified by column chromatography on silica gel.[7][8]

Core Reactivity and Key Transformations

The reactivity of this compound is dominated by its two hydroxyl groups. These functional groups can undergo oxidation, be protected for subsequent reactions, or be derivatized to form esters, ethers, and other functional moieties.

Oxidation Reactions

The vicinal diol structure of this compound can be oxidized to afford different products depending on the oxidizing agent and reaction conditions.

-

Cleavage of the C-C bond: Strong oxidizing agents like sodium periodate (NaIO₄) can cleave the carbon-carbon bond between the two hydroxyl groups, leading to the opening of the tetrahydrofuran ring.[4]

-

Oxidation to Carbonyls: Selective oxidation of one or both hydroxyl groups to the corresponding ketone or diketone can be achieved using milder reagents.

Hydroxyl Group Protection and Deprotection

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule.

Common Protecting Groups for Diols:

| Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Reference |

| Acetonide | 2,2-Dimethoxypropane, CSA (cat.), DCM | HCl, THF/H₂O or TFA, CH₃CN/H₂O | [9] |

| Silyl Ethers (TBDMS) | TBDMSCl, Imidazole, DCM | TBAF, THF or HCl, THF/H₂O | [9] |

| Benzylidene Acetal | Benzaldehyde dimethyl acetal, PPTS, Toluene | Pd(OH)₂/C, H₂, EtOH | [9] |

| Carbonate | Carbonyldiimidazole (CDI), NaH, THF | KOH, MeOH | [9] |

Experimental Protocol: Acetonide Protection of a 1,2-Diol

-

Setup: Dissolve the diol (e.g., this compound) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Reagent Addition: Add 2,2-dimethoxypropane and a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Once the reaction is complete, quench with a mild base (e.g., triethylamine).

-

Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the protected diol.[9]

Role as a Self-Cyclizing Protecting Group Scaffold

A notable application of the this compound structure is its use as a backbone for novel protecting groups.[10][11] These groups are designed to be removed in two steps: an initial deprotection under mild oxidative conditions, followed by a spontaneous self-cyclization that releases the protected functional group.[12][13]

For instance, carbonate-type acyl groups incorporating the this compound skeleton have been developed for the 5'-hydroxyl protection of nucleosides.[10] The removal of a tritylsulfenyl (TrS) or monomethoxytritylsulfenyl (MMTrS) group with iodine triggers an intramolecular attack by the newly freed hydroxyl group on the acyl carbon, leading to cyclization and release of the protected nucleoside.[10][11] The rigid, pre-organized conformation of the cis-diol system facilitates this rapid cyclization.[11]

Quantitative Data: Deprotection Half-Life

| Protecting Group | Conditions | Half-Life (t₁/₂) | Reference |

| CTFOC | 10 equiv I₂, 100 equiv H₂O, in CH₂Cl₂ | 1 min | [10] |

CTFOC: A carbonate-type protecting group with a this compound backbone.

Applications in Drug Development

The tetrahydrofuran motif is a common substructure in a wide array of natural products and biologically active molecules, including antitumor agents, antibiotics, and antivirals.[2][3][14] The defined stereochemistry of this compound makes it an attractive chiral precursor for the synthesis of these complex molecules. For example, chiral tetrahydrofuran derivatives are used in the synthesis of HIV protease inhibitors like amprenavir.[14] Its ability to serve as a rigid scaffold is also exploited in the design of novel therapeutic agents.

Visualizations

Diagrams of Reactivity and Workflows

Caption: Core reactivity pathways of this compound.

Caption: Experimental workflow for hydroxyl group protection.

Caption: Mechanism of a self-cyclizing protecting group.

References

- 1. Buy this compound | 4358-64-9 [smolecule.com]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Oxidation [users.ox.ac.uk]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound structure as a key skeleton of new protecting groups removable by self-cyclization under oxidative conditions - Lookchem [lookchem.com]

- 13. (PDF) Cis-Tetrahydrofuran-3, 4-Diol Structure as a Key [research.amanote.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: cis-Tetrahydrofuran-3,4-diol as a Chiral Building Block in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile and valuable chiral building block in modern organic synthesis. Its rigid tetrahydrofuran core, coupled with the cis-diol functionality, provides a well-defined stereochemical scaffold that is amenable to a variety of chemical transformations. This makes it an attractive starting material for the synthesis of complex, biologically active molecules, including modified nucleosides with potential antiviral or therapeutic applications.

One notable application of this compound is its use as a key component in the design of novel protecting groups for hydroxyl functionalities. These protecting groups can be engineered to be introduced and removed under specific and mild conditions, offering advantages in multi-step synthetic sequences. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specialized protecting group and its application in nucleoside chemistry.

Application: A Novel Protecting Group for Nucleoside Synthesis

This compound serves as the chiral backbone for a variety of carbonate-type acyl protecting groups.[1] A prominent example is the this compound monomethoxytritylsulfenyl carbonate (CTFOC) group, which has been developed as a "protected" protecting group for the 5'-hydroxyl group of nucleosides.[1]

The design of the CTFOC group incorporates a monomethoxytritylsulfenyl (MMTrS) group, which can be selectively removed using iodine. This unmasks a neighboring hydroxyl group on the tetrahydrofuran scaffold, which then participates in an intramolecular cyclization to release the protected nucleoside. This two-stage deprotection strategy allows for the removal of the protecting group under mild, oxidative conditions.[1]

Logical Workflow for Protection and Deprotection

Caption: Workflow for the protection and deprotection of a nucleoside using the CTFOC group.

Quantitative Data

The efficiency of the protection and deprotection steps is crucial for the utility of any protecting group. The following table summarizes the reported yields for the key steps in the application of the CTFOC protecting group.

| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Protection | |||||

| Introduction of the CTFOC group | 3'-O-(tert-Butyldimethylsilyl)thymidine | CTFOC-imidazolide, DBU, CH₃CN, rt, 2 h | 5'-O-(CTFOC)-3'-O-(TBDMS)thymidine | 95 | [1] |

| Deprotection | |||||

| Iodine-promoted removal of the CTFOC group | 5'-O-(CTFOC)-3'-O-(TBDMS)thymidine | I₂, pyridine, THF, rt, 10 min | 3'-O-(tert-Butyldimethylsilyl)thymidine | 98 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(this compound monomethoxytritylsulfenyl carbonate)-3'-O-(tert-butyldimethylsilyl)thymidine (CTFOC-protected Thymidine)

Objective: To introduce the CTFOC protecting group onto the 5'-hydroxyl of a 3'-protected thymidine derivative.

Materials:

-

3'-O-(tert-Butyldimethylsilyl)thymidine

-

cis-4-((4-Methoxytrityl)sulfenyl)tetrahydrofuran-3-yl-oxycarbonyl imidazolide (CTFOC-imidazolide)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3'-O-(tert-butyldimethylsilyl)thymidine (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add CTFOC-imidazolide (1.2 mmol).

-

Add DBU (1.5 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5'-O-(CTFOC)-3'-O-(TBDMS)thymidine.

Protocol 2: Deprotection of 5'-O-(CTFOC)-3'-O-(tert-butyldimethylsilyl)thymidine

Objective: To remove the CTFOC protecting group from the 5'-hydroxyl of the protected thymidine derivative.

Materials:

-

5'-O-(CTFOC)-3'-O-(tert-butyldimethylsilyl)thymidine

-

Iodine (I₂)

-

Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5'-O-(CTFOC)-3'-O-(tert-butyldimethylsilyl)thymidine (0.5 mmol) in anhydrous THF (5 mL).

-

Add pyridine (1.0 mmol) to the solution.

-

Add a solution of iodine (0.6 mmol) in THF (2 mL) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 10 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.

-

Dilute the mixture with dichloromethane (30 mL).

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected 3'-O-(tert-butyldimethylsilyl)thymidine.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical transformations involved in the protection and deprotection of a nucleoside using the CTFOC group derived from this compound.

Caption: Chemical transformations in CTFOC protection and deprotection.

Conclusion

This compound is a powerful chiral building block that extends its utility beyond being a mere synthetic intermediate. Its application in the design of sophisticated protecting groups, such as the CTFOC group, highlights its potential in facilitating complex synthetic endeavors, particularly in the field of nucleoside and nucleotide chemistry. The mild and specific conditions for the removal of the CTFOC group make it an attractive alternative to traditional protecting groups, offering advantages in the synthesis of sensitive and multifunctional molecules. The protocols and data presented herein provide a practical guide for researchers looking to incorporate this versatile chiral building block into their synthetic strategies.

References

Application Notes and Protocols: cis-Tetrahydrofuran-3,4-diol in the Synthesis of Bioactive Lignans

Abstract

These application notes provide a comprehensive overview of the utility of cis-tetrahydrofuran-3,4-diol as a versatile chiral building block for the synthesis of natural products, with a particular focus on the stereoselective synthesis of bioactive lignans. Detailed protocols for key transformations, quantitative data, and visual representations of synthetic pathways are presented to guide researchers, scientists, and drug development professionals in the application of this readily available starting material.

Introduction

This compound, also known as 1,4-anhydroerythritol, is a valuable and commercially available chiral starting material. Its inherent stereochemistry and functional handles make it an attractive precursor for the enantioselective synthesis of a variety of complex natural products. The tetrahydrofuran moiety is a common structural motif found in numerous biologically active compounds, including the lignan family of natural products.[1][2] Lignans exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties, making them important targets for synthetic chemists.[3]

This document outlines a proposed synthetic strategy for the preparation of 3,4-dibenzyltetrahydrofuran lignans, such as (+)-enterofuran and (+)-lariciresinol, utilizing this compound as the foundational chiral scaffold.

Proposed Synthetic Pathway for Dibenzyltetrahydrofuran Lignans